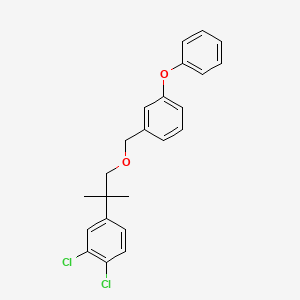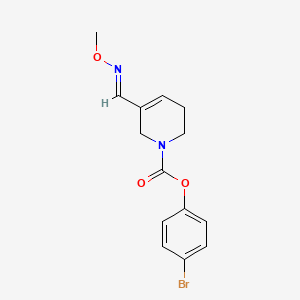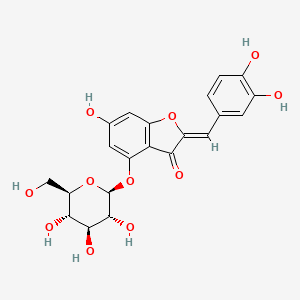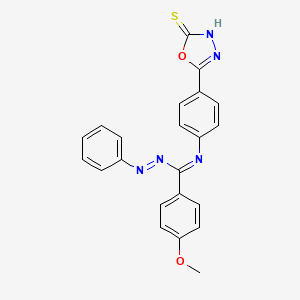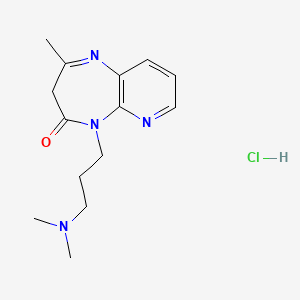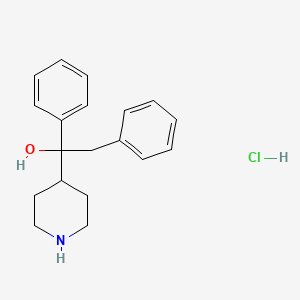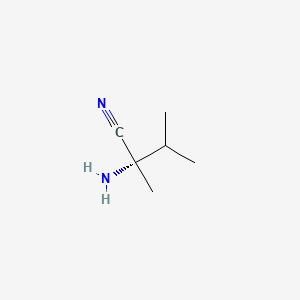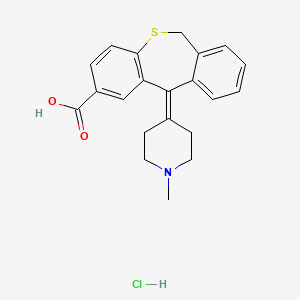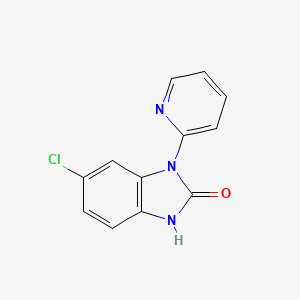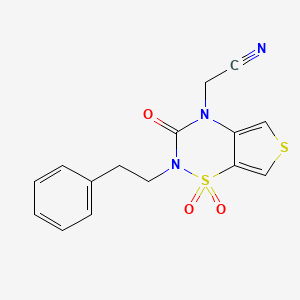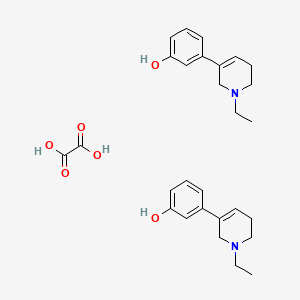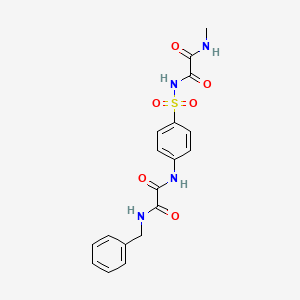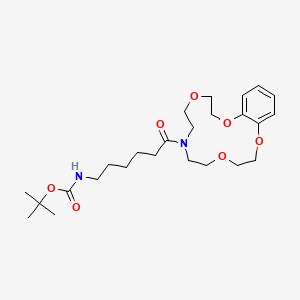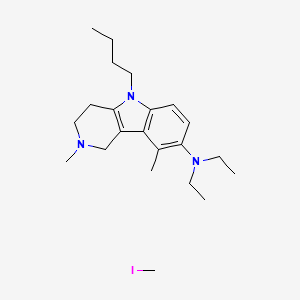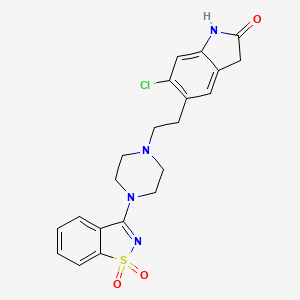
Ziprasidone Sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ziprasidone sulfone typically involves the oxidation of ziprasidone. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is carried out in an organic solvent, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield . The final product is subjected to rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Ziprasidone sulfone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: Reduction reactions can convert this compound back to ziprasidone or other intermediates.
Substitution: Various substitution reactions can modify the sulfone group, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as methanol, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Ziprasidone sulfone has several scientific research applications:
Mechanism of Action
Ziprasidone sulfone exerts its effects by interacting with various molecular targets, including dopamine and serotonin receptors . It acts as an antagonist at these receptors, modulating neurotransmitter activity in the brain . The compound also affects other pathways involved in mood regulation and cognitive function .
Comparison with Similar Compounds
Similar Compounds
Lurasidone: Another atypical antipsychotic with a similar mechanism of action.
Aripiprazole: Shares some pharmacological properties with ziprasidone but has a different receptor binding profile.
Quetiapine: Used to treat similar psychiatric conditions but differs in its side effect profile.
Uniqueness
Ziprasidone sulfone is unique in its specific receptor binding affinities and metabolic profile . It has a lower incidence of metabolic side effects compared to other atypical antipsychotics, making it a valuable compound in the treatment of psychiatric disorders .
Properties
CAS No. |
188797-77-5 |
|---|---|
Molecular Formula |
C21H21ClN4O3S |
Molecular Weight |
444.9 g/mol |
IUPAC Name |
6-chloro-5-[2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C21H21ClN4O3S/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)30(28,29)24-21/h1-4,11,13H,5-10,12H2,(H,23,27) |
InChI Key |
ZVNYBRYFGRKHFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NS(=O)(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


